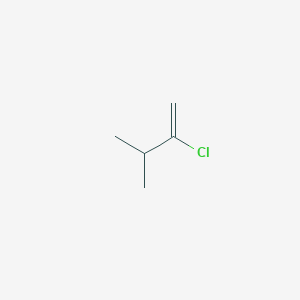
2-Chloro-3-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylbut-1-ene (CMBE) is a colorless liquid that is commonly used in organic synthesis. It is an important intermediate in the production of various chemicals, including pharmaceuticals and pesticides. CMBE is also used in scientific research to investigate its mechanism of action and physiological effects.
Wirkmechanismus
2-Chloro-3-methylbut-1-ene works by binding to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other foreign substances. This can lead to increased levels of these substances in the body, which can have both beneficial and harmful effects.
Biochemische Und Physiologische Effekte
2-Chloro-3-methylbut-1-ene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Chloro-3-methylbut-1-ene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-methylbut-1-ene is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It is a potent inhibitor of these enzymes and can be used to investigate their function in vitro and in vivo. However, 2-Chloro-3-methylbut-1-ene is also toxic and can cause harm to living organisms if not handled properly. Therefore, caution must be taken when using 2-Chloro-3-methylbut-1-ene in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-3-methylbut-1-ene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is its role in drug metabolism and its potential for drug-drug interactions. Further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-3-methylbut-1-ene.
Synthesemethoden
2-Chloro-3-methylbut-1-ene can be synthesized by the reaction of 2-methyl-2-butene with hydrogen chloride gas in the presence of a catalyst. The reaction typically occurs at room temperature and atmospheric pressure. The resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methylbut-1-ene has been widely used in scientific research to investigate its mechanism of action and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-Chloro-3-methylbut-1-ene has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
17773-64-7 |
|---|---|
Produktname |
2-Chloro-3-methylbut-1-ene |
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
2-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
RBSYGFLXVMWYGD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)Cl |
Kanonische SMILES |
CC(C)C(=C)Cl |
Synonyme |
2-Chloro-3-methyl-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




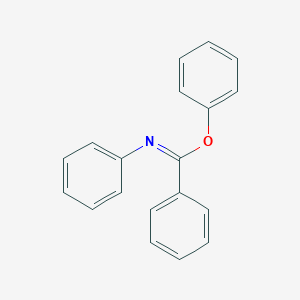
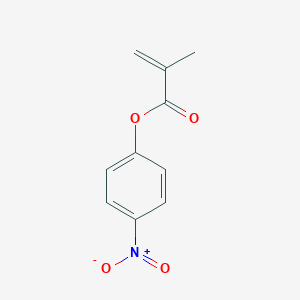


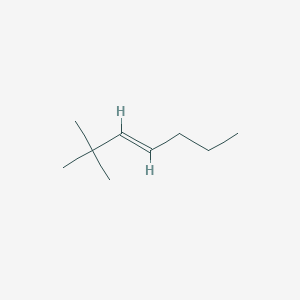
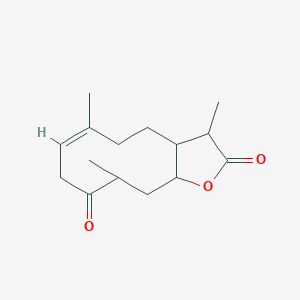
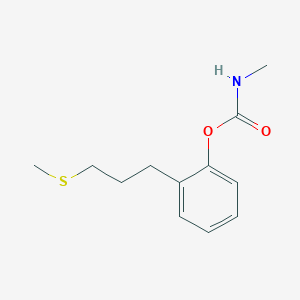
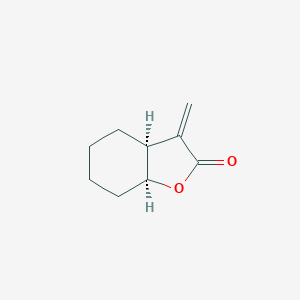
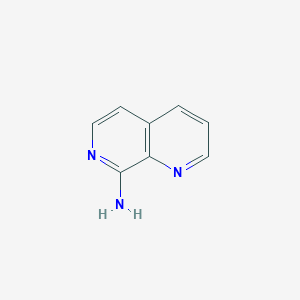
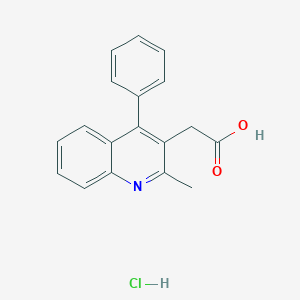
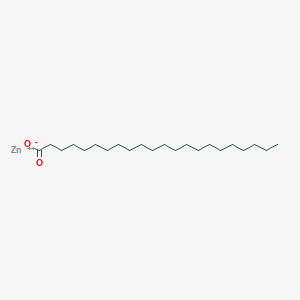
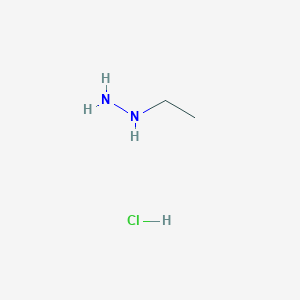
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)